gamma-Pentachlorocyclohexene

Descripción

Contextualization within Halogenated Cycloalkane Chemistry

Gamma-Pentachlorocyclohexene belongs to the class of halogenated cycloalkanes, which are cyclic hydrocarbons containing one or more halogen atoms. The presence of chlorine atoms on the cyclohexene (B86901) ring significantly influences its chemical and physical properties, including its reactivity, persistence, and toxicity. The specific spatial arrangement of the chlorine atoms in the gamma isomer of pentachlorocyclohexene dictates its unique chemical behavior and its role in various degradation pathways. nih.gov

The production of the insecticide lindane involves the photochemical chlorination of benzene (B151609), which results in a mixture of several hexachlorocyclohexane (B11772) (HCH) isomers, including α-HCH, β-HCH, γ-HCH (lindane), and δ-HCH. nih.govinchem.org Only the γ-isomer possesses potent insecticidal properties. nih.gov The other isomers are considered contaminants and byproducts of the manufacturing process. The study of γ-PCCH is therefore intrinsically linked to the chemistry of these HCH isomers and their environmental transformations.

Significance as a Transformation Intermediate

The primary significance of γ-PCCH in environmental research lies in its role as a key intermediate in the degradation of lindane. conicet.gov.arresearchgate.netinchem.orgcabidigitallibrary.org Lindane, being a persistent organic pollutant (POP), undergoes slow degradation in the environment through both abiotic and biotic processes. viu.ca One of the initial and crucial steps in the degradation of lindane is its dehydrochlorination to form γ-PCCH. conicet.gov.arpic.int This transformation can be catalyzed by various factors, including microbial enzymes and alkaline conditions in soil and water. inchem.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H5Cl5 | chembk.com |

| Molar Mass | 254.37 g/mol | chembk.com |

| Boiling Point | 308.5°C at 760mmHg | lookchem.com |

| Density | 1.56 g/cm³ | lookchem.com |

| Water Solubility | 11.53 mg/L at 25°C (estimated) | lindane.org |

| Log P (octanol-water) | 3.95 (experimental) | lindane.org |

| Vapor Pressure | 0.00599 mm Hg at 25°C (estimated) | lindane.org |

Overview of Research Trajectories

Research on γ-PCCH has followed several key trajectories. Initial studies focused on identifying it as a metabolite of lindane in various environmental matrices, including soil and water, as well as in biological systems. nih.govlindane.org Subsequent research has delved into the mechanisms of its formation, particularly the enzymatic pathways in microorganisms capable of degrading lindane. nih.govconicet.gov.ar

A significant area of investigation has been the comparative degradation of lindane and its isomers under both aerobic and anaerobic conditions, with γ-PCCH often being a prominent intermediate in these pathways. frontiersin.orgnih.govresearchgate.net For instance, under aerobic conditions, γ-PCCH can be further metabolized to various chlorinated benzenes and phenols. who.int In anaerobic environments, the degradation pathway can also lead to the formation of different chlorinated compounds. frontiersin.orgnih.gov

Current research often focuses on the application of this knowledge for bioremediation purposes. Scientists are isolating and characterizing microbial strains and consortia that can efficiently degrade lindane via the formation and subsequent breakdown of γ-PCCH. researchgate.netnih.gov The ultimate goal is to develop robust and environmentally friendly methods to clean up sites contaminated with HCH isomers. conicet.gov.ar

Table 2: Research Findings on this compound as a Lindane Metabolite

| Research Focus | Key Findings | References |

| Abiotic Degradation | Lindane degrades to γ-PCCH in soil, with faster degradation in moist soil compared to dry soil. | cabidigitallibrary.org |

| Alkaline conditions can promote the hydrolysis and dehydrochlorination of lindane to γ-PCCH. | nih.gov | |

| Biotic Degradation (Aerobic) | The enzyme dehydrochlorinase (LinA) in bacteria like Sphingobium species catalyzes the initial dehydrochlorination of lindane to γ-PCCH. | conicet.gov.aracademicjournals.org |

| γ-PCCH is a common metabolite in the aerobic degradation of lindane by various bacterial consortia. | researchgate.netresearchgate.net | |

| Biotic Degradation (Anaerobic) | Some anaerobic degradation pathways of lindane proceed through the formation of γ-PCCH. | frontiersin.orgnih.gov |

| Fungi have also been shown to be capable of dechlorinating γ-HCH to γ-PCCH. | nih.gov | |

| Environmental Occurrence | γ-PCCH has been identified as a degradation product of lindane in contaminated soil. | inchem.org |

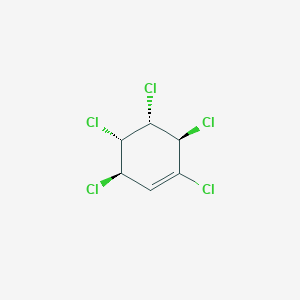

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H5Cl5 |

|---|---|

Peso molecular |

254.4 g/mol |

Nombre IUPAC |

(3R,4S,5S,6R)-1,3,4,5,6-pentachlorocyclohexene |

InChI |

InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6+/m1/s1 |

Clave InChI |

MQYAVRUCONBHOR-JSTMLOLSSA-N |

SMILES |

C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |

SMILES isomérico |

C1=C([C@@H]([C@H]([C@H]([C@@H]1Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Isomerism and Stereochemical Considerations of Pentachlorocyclohexenes

Configurational and Conformational Isomers of Pentachlorocyclohexene

Pentachlorocyclohexene (PCCH) can exist as multiple isomers, each with distinct spatial arrangements of its chlorine atoms. At least five different isomers of PCCH have been identified, arising from the dehydrochlorination of various hexachlorocyclohexane (B11772) (HCH) isomers. nih.gov These isomers include configurational isomers, which have different connectivity or spatial arrangement of atoms that can only be interconverted by breaking bonds, and conformational isomers, which can be interconverted by rotation about single bonds. sparkl.me

The cyclohexene (B86901) ring in PCCH typically adopts a half-chair conformation. The substituents (chlorine and hydrogen atoms) can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is influenced by steric interactions between the substituents.

NMR studies have been instrumental in determining the configurations of several PCCH isomers. The arrangement of chlorine substituents in the β, γ, and δ isomers has been described using 'a' for axial and 'e' for equatorial positions sci-hub.se:

β-Pentachlorocyclohexene: e-aeee

γ-Pentachlorocyclohexene: e-eeaa

δ-Pentachlorocyclohexene: e-eeee

The notation indicates the orientation of the five chlorine atoms on the cyclohexene ring. For γ-PCCH, the "e-eeaa" configuration suggests that three chlorine atoms are in equatorial positions and two are in axial positions. sci-hub.se The conformational analysis of polychlorinated cyclohexanes, in general, reveals that the chair conformation is the most stable, and the preference for equatorial or axial positions of chlorine atoms depends on minimizing steric strain and electrostatic repulsions. rsc.org

Stereoselective Aspects of Pentachlorocyclohexene Formation and Degradation

The formation and degradation of PCCH isomers are often highly stereoselective, particularly in biological systems. This selectivity has significant implications for the environmental persistence and bioremediation of these compounds.

Enantiomeric Differentiation in Biotransformation Pathways

The enzymatic degradation of HCH isomers to PCCH is a key example of enantioselectivity. The enzyme γ-hexachlorocyclohexane dehydrochlorinase (LinA), found in soil bacteria like Sphingomonas paucimobilis, plays a central role in this process. acs.orgtandfonline.com

LinA catalyzes the dehydrochlorination of γ-HCH to γ-PCCH with a high degree of stereoselectivity. It specifically removes a pair of hydrogen and chlorine atoms in a trans-diaxial orientation. tandfonline.com This enzymatic action on the achiral γ-HCH molecule results in the formation of a single enantiomer of γ-PCCH: 1,3(R),4(S),5(S),6(R)-pentachlorocyclohexene . tandfonline.comacs.org

Furthermore, LinA exhibits enantiomeric differentiation in the subsequent degradation of racemic γ-PCCH. Both enantiomers of synthetic racemic γ-PCCH are converted by LinA, but at different rates. nih.govebi.ac.uk The biosynthetic enantiomer, (3R,4S,5S,6R)-PCCH, is further dehydrochlorinated to 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB). nih.gov When racemic γ-PCCH is the substrate, both 1,2,4-TCB and 1,2,3-trichlorobenzene (B84244) (1,2,3-TCB) are formed. nih.govebi.ac.uk

Different variants of the LinA enzyme, such as LinA1 and LinA2, can exhibit opposite enantioselectivities towards certain PCCH isomers. For instance, in the degradation of racemic δ-pentachlorocyclohexene, LinA1 and LinA2 transform the enantiomers with opposite preferences. acs.org Similarly, these enzyme variants show different enantioselectivities in the degradation of α-HCH, leading to the formation of specific β-PCCH enantiomers. acs.org LinA1 preferentially converts (+)-α-HCH to (3S,4S,5R,6R)-1,3,4,5,6-PCCH, while LinA2 preferentially degrades (-)-α-HCH. acs.org

Another enzyme, the haloalkane dehalogenase LinB, from Sphingobium indicum B90A, can hydroxylate both β-PCCH and γ-PCCH, which are formed from α-HCH and γ-HCH by LinA, respectively. researchgate.net This hydroxylation is a key step in the further degradation of these intermediates. researchgate.net

Diastereomeric Considerations in Reaction Mechanisms

Diastereoselectivity, the preferential formation of one diastereomer over another, is a critical aspect of the reactions involving PCCH. ibchem.com The enzymatic dehydrochlorination of HCH isomers to PCCH by LinA is a diastereospecific reaction, where the stereochemistry of the substrate dictates the stereochemistry of the product. The reaction proceeds through an anti-1,2-elimination mechanism, requiring a trans-diaxial arrangement of the leaving hydrogen and chlorine atoms. acs.org

The subsequent degradation of PCCH can also involve diastereoselective steps. For example, the transformation of δ-HCH by LinA enzymes is proposed to involve an anti-1,2-elimination to form δ-PCCH, followed by a syn-1,4-elimination and a subsequent syn-1,2-elimination to yield trichlorobenzenes. acs.org

In non-biological reactions, the stereochemistry of the cyclohexene ring also influences reactivity. For instance, the epoxidation of substituted cyclohexenes with reagents like dimethyldioxirane (B1199080) shows that the diastereoselectivity of the reaction is highly dependent on the nature and position of the substituents on the ring. acs.org Steric hindrance and electronic effects of the chlorine atoms in PCCH isomers would be expected to direct incoming reagents to the less hindered face of the double bond, leading to the preferential formation of one diastereomer.

Characterization of Specific Isomeric Forms of Pentachlorocyclohexene

The identification and characterization of different PCCH isomers rely on a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is commonly used to separate and identify the various isomers present in a mixture. nih.govebi.ac.uk Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the configuration and conformation of the isomers. sci-hub.setandfonline.com Infrared (IR) spectroscopy and circular dichroism (CD) have also been employed to characterize these compounds. nih.govtandfonline.com

The table below summarizes some of the known isomers of pentachlorocyclohexene and their characteristics.

| Isomer | Precursor | Method of Formation | Characterization Methods | Physical/Chemical Properties |

| β-Pentachlorocyclohexene | α-Hexachlorocyclohexane | Alkaline dehydrochlorination | GC-MS, IR, NMR | Melting Point: 71.8 - 72.6 °C; Configuration: e-aeee sci-hub.se |

| γ-Pentachlorocyclohexene | γ-Hexachlorocyclohexane | Enzymatic (LinA) or chemical dehydrochlorination | GC-MS, NMR, CD | Configuration: e-eeaa sci-hub.se; Biosynthetic form is the (3R,4S,5S,6R) enantiomer tandfonline.comacs.org |

| δ-Pentachlorocyclohexene | δ-Hexachlorocyclohexane | Dehydrochlorination | NMR | Configuration: e-eeee sci-hub.se |

| Other Isomers | Chlorobenzene | Partial additive chlorination | GC-MS | At least five isomers detected nih.gov |

Interactive Data Table of Pentachlorocyclohexene Isomers Users can sort and filter the data in this table.

Formation Pathways of Gamma Pentachlorocyclohexene

Biotic Formation from Hexachlorocyclohexane (B11772) Isomers

The transformation of hexachlorocyclohexane (HCH) isomers into γ-pentachlorocyclohexene is predominantly a biological process mediated by microorganisms. This biotic conversion is a critical first step in the detoxification and degradation of these persistent organic pollutants in the environment.

Dehydrochlorination of gamma-Hexachlorocyclohexane by Microbial Action

The primary biotic pathway for the formation of γ-PCCH is the dehydrochlorination of γ-HCH. nih.govlib4ri.ch This reaction is a key initial step in the aerobic degradation of lindane by various soil bacteria. nih.govfrontiersin.org In this process, a molecule of hydrogen chloride (HCl) is eliminated from the γ-HCH structure, resulting in the formation of γ-PCCH. nih.govacademicjournals.org This conversion has been observed in numerous studies investigating the microbial metabolism of HCH. nih.govlib4ri.chviu.ca The formation of γ-PCCH is often followed by further degradation to less chlorinated and ultimately non-toxic compounds. nih.govresearchgate.net For instance, γ-PCCH can be further dehydrochlorinated to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN). nih.govresearchgate.net

Under anaerobic conditions, microbial degradation of γ-HCH also proceeds through dehydrochlorination, although the subsequent pathways may differ from aerobic degradation. frontiersin.org Dichloro-elimination and dehydrochlorination are key processes in the transformation of lindane under anoxic conditions. frontiersin.org

Role of Specific Microbial Strains in Pentachlorocyclohexene Generation

Several bacterial strains have been identified for their ability to degrade HCH isomers and produce pentachlorocyclohexenes. Sphingobium species are among the most extensively studied microorganisms in this context. nih.govasm.org

Sphingobium japonicum UT26 (formerly Sphingomonas paucimobilis) : This strain is well-known for its ability to utilize γ-HCH as a sole source of carbon and energy. frontiersin.orgnih.gov It initiates the degradation of γ-HCH via two successive dehydrochlorination steps, with γ-PCCH being the first stable intermediate. nih.govresearchgate.net The degradation pathway in this strain has been extensively characterized, involving a series of enzymes encoded by the lin genes. mdpi.com

Sphingobium indicum B90A : This strain also possesses the genetic machinery for HCH degradation and has been shown to convert γ-HCH to γ-PCCH. asm.orgacs.org It contains two different dehydrochlorinases, LinA1 and LinA2, which exhibit different activities towards HCH isomers. asm.org

Xanthomonas sp. ICH12 : This strain can also utilize γ-HCH as its sole carbon and energy source, forming γ-PCCH as an intermediate. nih.gov

Arthrobacter citreus BI-100 : The aerobic degradation of γ-HCH by this strain also involves the formation of γ-PCCH. mdpi.com

Fungi : Dechlorination of γ-HCH to γ-PCCH has also been observed in aqueous suspensions of fungi. nih.gov

Table 1: Microbial Strains Involved in γ-PCCH Formation

| Microbial Strain | HCH Isomer(s) Degraded | Key Findings |

|---|---|---|

| Sphingobium japonicum UT26 | γ-HCH, α-HCH, δ-HCH | Initiates γ-HCH degradation by dehydrochlorination to γ-PCCH. nih.govnih.gov |

| Sphingobium indicum B90A | α-HCH, γ-HCH, δ-HCH | Possesses LinA1 and LinA2 enzymes for dehydrochlorination. asm.org |

| Xanthomonas sp. ICH12 | γ-HCH | Degrades γ-HCH with γ-PCCH as an identified intermediate. nih.gov |

| Arthrobacter citreus BI-100 | γ-HCH | Forms γ-PCCH during aerobic degradation of γ-HCH. mdpi.com |

Enzyme-Mediated Dehydrochlorination Pathways (e.g., LinA activity)

The enzymatic dehydrochlorination of γ-HCH to γ-PCCH is primarily catalyzed by the enzyme hexachlorocyclohexane dehydrochlorinase, commonly known as LinA. lib4ri.chuniprot.org This enzyme is the first and a crucial component of the aerobic degradation pathway of HCH in bacteria. nih.govnih.gov

LinA catalyzes two successive dehydrochlorination reactions, converting γ-HCH to γ-PCCH and then to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN). uniprot.orgnih.gov The reaction mechanism involves a 1,2-anti-elimination of HCl, which requires a specific stereochemical arrangement of a hydrogen and a chlorine atom (trans-diaxial pair) on the cyclohexane (B81311) ring. asm.orgresearchgate.net This stereoselectivity explains why LinA is active on α-, γ-, and δ-HCH isomers but not on the β-isomer, which lacks the required trans-diaxial HCl pairs. asm.orgnih.gov

Several variants of the LinA enzyme have been identified, such as LinA1 and LinA2 from Sphingobium indicum B90A, and LinA type 3 from a metagenomic library. asm.orgnih.govnih.gov These variants exhibit different substrate specificities and enantioselectivities towards HCH isomers. asm.orgnih.gov For example, LinA1 and LinA2 show opposite enantioselectivities for the transformation of α-HCH. asm.org While both enzymes convert γ-HCH, their catalytic efficiencies can differ. nih.gov The activity of LinA enzymes is generally high for γ-HCH, moderate for α-HCH, and low for δ-HCH. nih.govnih.gov

The catalytic activity of LinA results in the formation of specific enantiomers of PCCH. nih.govresearchgate.net For instance, LinA from S. paucimobilis UT26 produces a single enantiomer of γ-PCCH, specifically (3R,4S,5S,6R)-pentachlorocyclohexene. uniprot.orgresearchgate.net

Table 2: LinA Enzyme Variants and their Activity

| Enzyme Variant | Source Organism/Origin | Substrate(s) | Key Characteristics |

|---|---|---|---|

| LinA1 | Sphingobium indicum B90A | α-HCH, γ-HCH, δ-HCH | Shows enantioselectivity for (+)-α-HCH. asm.orgplos.org |

| LinA2 | Sphingobium indicum B90A / S. japonicum UT26 | α-HCH, γ-HCH, δ-HCH | More active than LinA1; shows enantioselectivity for (-)-α-HCH. asm.orgplos.org |

| LinA type 3 | Metagenome of HCH-contaminated soil | δ-HCH, α-HCH, γ-HCH | Exhibits significantly higher activity for δ-HCH compared to LinA1 and LinA2. nih.govnih.gov |

Abiotic Formation from Hexachlorocyclohexane Isomers

While biotic degradation is a major pathway, γ-PCCH can also be formed from HCH isomers through abiotic processes, particularly under specific chemical and physical conditions.

Alkaline Dehydrochlorination Mechanisms

The dehydrochlorination of HCH isomers can be induced by alkaline conditions. nih.govdntb.gov.uacsic.es This chemical process, similar to the enzymatic reaction, involves the elimination of HCl from the HCH molecule. The reaction of γ-HCH with a hydroxyl ion in an aqueous solution leads to the formation of γ-PCCH. mdpi.comnih.gov The rate of alkaline hydrolysis of γ-HCH is relatively rapid. nih.gov

Studies comparing the alkaline hydrolysis of γ-HCH to the enzymatic dehydrochlorination by LinA suggest that both processes may proceed through a similar net mechanism. mdpi.comnih.gov The NMR spectra of γ-PCCH produced through both enzymatic and alkaline dehydrochlorination have been found to be identical. researchgate.net This abiotic pathway is particularly relevant in environments with high pH or where chemical treatment methods are applied for the remediation of HCH-contaminated sites.

Phototransformation and UV Irradiation Products

Photochemical degradation is another abiotic route for the formation of γ-PCCH from γ-HCH. Under UV irradiation, γ-HCH can undergo photoconversion in various media, including water, snow, and ice. iwaponline.comiwaponline.com One of the common photoproducts identified in these studies is pentachlorocyclohexene, formed by the removal of a molecule of chlorine hydride (HCl) from γ-HCH. iwaponline.comiwaponline.comresearchgate.net

The rate of photoconversion can be influenced by the medium, being fastest in snow and slowest in ice. iwaponline.comiwaponline.com The presence of other chemical species can also affect the reaction. For instance, the degradation of γ-HCH can be enhanced in the presence of a photocatalyst like titanium dioxide (TiO2). researchgate.nethchforum.com In some studies, UV irradiation of γ-HCH has also been shown to cause isomerization to α-HCH. tandfonline.com The photolysis of other HCH isomers, such as β-HCH, in ice can also lead to the production of pentachlorocyclohexene. researchgate.netcolab.ws

Catalytic and Mechanochemical Dehydrochlorination

The formation of gamma-pentachlorocyclohexene (γ-PCCH) from gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane, can be achieved through dehydrochlorination processes involving catalytic and mechanochemical methods. These pathways are significant in the context of lindane degradation and remediation.

Catalytic Dehydrochlorination: Enzymatic catalysis is a key pathway for the degradation of lindane. The enzyme γ-hexachlorocyclohexane dehydrochlorinase (LinA), found in the soil bacterium Sphingomonas paucimobilis UT26, catalyzes the initial steps of γ-HCH biotransformation. nih.govrhea-db.org The LinA enzyme facilitates two sequential dehydrochlorination steps, converting γ-HCH first to γ-PCCH and subsequently to a tetrachlorocyclohexadiene (TCDN). researchgate.net This enzymatic process does not require any cofactors. researchgate.net

The LinA enzyme exhibits stereoselectivity. It acts on γ-HCH, which has two 1,2-biaxial HCl pairs, to produce a single enantiomer of pentachlorocyclohexene: 1,3(R),4(S),5(S),6(R)-PCCH. nih.gov Further enzymatic action on γ-PCCH leads to the formation of 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB). nih.gov Studies have shown that different variants of the LinA enzyme, such as LinA-type I and LinA-type II, exhibit different efficiencies and preferences for HCH isomers. nih.gov

Catalytic dehydrochlorination can also be performed using metal catalysts in multiphase systems. For instance, the dechlorination of lindane using catalysts like 5% Pd/C, 5% Pt/C, or Raney-Ni in a system composed of isooctane (B107328) and aqueous potassium hydroxide (B78521) (KOH) with a phase transfer agent achieves full conversion of lindane. researchgate.net The reaction proceeds via a base-assisted dehydrochlorination to form intermediates like 1,2,4-TCB. researchgate.net In the absence of KOH, the reaction follows a different pathway, forming intermediates such as 3,4,5,6-tetrachlorocyclohex-1-ene. researchgate.net

Mechanochemical Dehydrochlorination: Mechanochemical treatment offers a non-thermal method for the degradation of persistent organic pollutants like lindane. This process involves the use of mechanical energy, typically in a ball mill, to induce chemical reactions. The mechanochemical degradation of γ-HCH in the presence of a grinding agent like calcium oxide (CaO) has been shown to be an effective treatment method. nih.gov

During this process, γ-HCH is subjected to treatment in a planetary ball mill with CaO. The mechanical forces generated lead to the degradation of the γ-HCH structure. One of the major intermediates identified in this process is γ-pentachlorocyclohexene (γ-PCCH). nih.gov Further degradation leads to the formation of various chlorobenzenes and, ultimately, the complete dechlorination to inorganic chloride compounds. nih.gov This method is considered a promising technique for the remediation of stockpiles of hazardous γ-HCH waste. nih.govdntb.gov.ua

Table 1: Comparison of Dehydrochlorination Methods for γ-HCH

| Feature | Catalytic Dehydrochlorination (Enzymatic) | Mechanochemical Dehydrochlorination |

|---|---|---|

| Primary Reagent | LinA enzyme from Sphingomonas paucimobilis | Calcium Oxide (CaO) with mechanical force |

| Key Intermediate | γ-Pentachlorocyclohexene (γ-PCCH) nih.govresearchgate.net | γ-Pentachlorocyclohexene (γ-PCCH) nih.gov |

| End Products | Trichlorobenzenes (e.g., 1,2,4-TCB) nih.gov | Inorganic chloride compounds, benzene (B151609), methane (B114726), ethane (B1197151) nih.gov |

| Conditions | Aerobic, biological temperatures | High-energy ball milling |

| Selectivity | High enantioselectivity (produces specific PCCH enantiomer) nih.gov | Less selective, leads to a mixture of products |

Synthetic Routes to Pentachlorocyclohexene Isomers (Academic Context)

In academic research, various synthetic routes have been explored to obtain different isomers of pentachlorocyclohexene (PCCH). These methods are crucial for studying the properties, degradation pathways, and stereochemistry of these compounds.

One established method involves the dehydrochlorination of hexachlorocyclohexane (HCH) isomers under specific conditions. For example, treating alpha-hexachlorocyclohexane (α-HCH) with an alkaline buffer at pH 8 yields a small amount (4%) of a pentachlorocyclohexene, which has been identified as the beta-isomer (β-PCCH). nih.gov The structure of this β-PCCH was confirmed through its melting point, IR- and mass spectrometry, and NMR studies, which showed an e-aeee conformation for the chlorine substituents. nih.gov

The choice of reaction medium and temperature can influence the isomer produced. The dehydrochlorination of α-HCH in a pyridine/xylene mixture at high temperatures (120-140 °C) has been reported to produce γ-pentachlorocyclohexene. nih.gov However, at lower temperatures (90 °C or less), β-PCCH is the primary product. This suggests that the initially formed β-isomer can isomerize to the γ-isomer and other isomers at higher temperatures before further dehydrochlorination occurs. nih.gov

Another synthetic approach is the partial additive chlorination of chlorobenzene. This reaction has been shown to produce a mixture containing at least five different isomers of pentachlorocyclohexene, demonstrating a less selective method for obtaining PCCH isomers. nih.gov

Furthermore, isomerization studies have been conducted on PCCH isomers themselves. For instance, heating PCCH isomers in dimethyl sulfoxide (B87167) can lead to isomerization, involving the exchange of the allylic chlorine atom. tandfonline.com The controlled reduction of pentachlorocyclohexene isomers using reagents like lithium aluminum hydride has also been used to synthesize various isomers of tetrachlorocyclohexene, indicating the utility of PCCH isomers as precursors in academic synthesis. tandfonline.com

Table 2: Academic Synthesis of Pentachlorocyclohexene Isomers

| Starting Material | Reagents and Conditions | Primary PCCH Isomer Produced | Reference |

|---|---|---|---|

| alpha-Hexachlorocyclohexane | Alkaline buffer (pH 8) | beta-Pentachlorocyclohexene | nih.gov |

| alpha-Hexachlorocyclohexane | Pyridine/xylene, 90 °C or less | beta-Pentachlorocyclohexene | nih.gov |

| alpha-Hexachlorocyclohexane | Pyridine/xylene, 120-140 °C | This compound | nih.gov |

| Chlorobenzene | Additive chlorination | Mixture of at least five PCCH isomers | nih.gov |

Degradation and Transformation Pathways of Gamma Pentachlorocyclohexene

Biotic Degradation Mechanisms of gamma-Pentachlorocyclohexene

The biotic breakdown of γ-PCCH is a critical process in the detoxification of HCH-contaminated environments. Microorganisms, through their diverse metabolic capabilities, play a central role in transforming γ-PCCH into less harmful or completely mineralized products.

Microbial Mineralization Pathways

Microbial mineralization is the process by which microorganisms completely degrade an organic compound to its inorganic constituents, such as carbon dioxide, water, and chloride ions. In the case of γ-PCCH, several bacterial strains have demonstrated the ability to utilize it as a source of carbon and energy, leading to its mineralization. ebi.ac.ukacademicjournals.org

The aerobic degradation of γ-HCH, which involves the initial formation of γ-PCCH, has been extensively studied in bacteria like Sphingobium japonicum (formerly Sphingomonas paucimobilis) UT26. plos.orgasm.orgnih.gov The pathway in this bacterium involves a series of enzymatic reactions that ultimately lead to intermediates that can enter central metabolic cycles like the citric acid cycle. asm.org The process begins with the dehydrochlorination of γ-HCH to γ-PCCH. asm.orgnih.gov Subsequent steps involve further dechlorination and oxidation reactions. For instance, a Xanthomonas sp. has been shown to degrade γ-HCH via the formation of γ-PCCH and another intermediate, 2,5-dichlorobenzoquinone (2,5-DCBQ). ebi.ac.uknih.gov

Under anaerobic conditions, the mineralization of γ-PCCH can also occur, although the pathways and microbial players may differ. nih.govpops.int Anaerobic degradation often involves reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. nih.gov While complete mineralization to CO2 and other inorganic products can be achieved, sometimes less chlorinated, but still potentially hazardous, intermediates like chlorobenzenes and benzene (B151609) can accumulate. nih.govnih.govresearchgate.net

Enzymatic Biotransformation of Pentachlorocyclohexene

The biotransformation of γ-PCCH is initiated by specific enzymes that catalyze the initial and subsequent steps of its degradation. These enzymes exhibit remarkable specificity and efficiency in breaking down this chlorinated compound.

A key enzyme in the degradation of HCH isomers and their metabolites is the haloalkane dehalogenase LinB. While initially known for its activity on other HCH isomers, recent research has shown that LinB from Sphingobium indicum B90A can also act on γ-PCCH. acs.org This enzyme catalyzes a hydrolytic dechlorination, replacing a chlorine atom with a hydroxyl group. asm.orgacs.org This hydroxylation step is crucial as it makes the molecule more susceptible to further degradation. Specifically, LinB converts γ-PCCH to 3,4,5,6-tetrachloro-2-cyclohexene-1-ol. acs.org This activity is not exclusive to LinB, as other haloalkane dehalogenases have also been shown to play a role in γ-HCH utilization. researchgate.net

The LinB enzyme is a monomeric protein and is typically found in the periplasmic space of the bacteria. researchgate.netfrontiersin.org Its broad substrate specificity allows it to act on a range of halogenated compounds. frontiersin.org

Following the initial enzymatic attacks, the degradation pathway of γ-PCCH involves further dechlorination and the eventual cleavage of the aromatic ring. asm.org In the aerobic pathway, after the formation of intermediates like 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN) from γ-PCCH, the LinB enzyme again plays a role in hydrolytic dechlorination to produce 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). academicjournals.orgplos.orgasm.org This is followed by dehydrogenation to form 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ), a reaction catalyzed by the LinC dehydrogenase. plos.orgasm.org

The 2,5-DCHQ then undergoes reductive dechlorination to chlorohydroquinone (B41787) (CHQ), which is a critical step before ring cleavage. asm.org The enzyme responsible for this is LinD, a reductive dechlorinase. frontiersin.org The aromatic ring of CHQ is then cleaved by a ring-cleavage dioxygenase, LinE. plos.orgasm.org The resulting product enters a pathway that leads to maleylacetate (B1240894), which is then converted to β-ketoadipate and subsequently funneled into the tricarboxylic acid (TCA) cycle as succinyl-CoA and acetyl-CoA. plos.orgasm.org

Under anaerobic conditions, the pathway can be different, often leading to the formation of various chlorobenzenes and eventually benzene through reductive dechlorination. nih.govresearchgate.net

Role of Specific Microbial Consortia in Pentachlorocyclohexene Degradation

While pure cultures of bacteria have been instrumental in elucidating the degradation pathways of γ-PCCH, in natural environments, microbial consortia often carry out the complete degradation more efficiently. nih.govmdpi.com These consortia consist of different microbial species that work synergistically, where the metabolic products of one organism can serve as the substrate for another. mdpi.com

For instance, a consortium of Pseudomonas, Burkholderia, Flavobacterium, and Vibrio strains has been shown to effectively degrade HCH in wastewater. nih.gov Similarly, mixed cultures of Streptomyces spp. have demonstrated enhanced degradation of γ-HCH in soil. mdpi.com The advantage of using microbial consortia lies in their combined metabolic capabilities, which can lead to more complete mineralization of the pollutant and greater resilience to environmental fluctuations. nih.govmdpi.com For example, some members of the consortium might carry out the initial dechlorination steps, while others specialize in the degradation of the resulting intermediates.

Comparative Analysis of Aerobic vs. Anaerobic Pathways

The degradation of γ-PCCH proceeds through distinct pathways under aerobic and anaerobic conditions, largely dictated by the availability of oxygen as an electron acceptor.

Aerobic Degradation:

Initial Steps: Involves dehydrochlorination and hydrolytic dechlorination. asm.orgnih.gov The LinA enzyme catalyzes the dehydrochlorination of γ-HCH to γ-PCCH. academicjournals.org

Key Enzymes: Primarily involves dehydrochlorinases (LinA), haloalkane dehalogenases (LinB), dehydrogenases (LinC), and ring-cleavage dioxygenases (LinE). plos.orgasm.orgfrontiersin.org

Intermediates: Generates hydroxylated and di-hydroxylated intermediates like 2,5-DDOL and 2,5-DCHQ. asm.org

End Products: Leads to complete mineralization, with the carbon skeleton entering central metabolic pathways like the TCA cycle. asm.org

Efficiency: Generally considered a more rapid and complete degradation process. nih.gov

Anaerobic Degradation:

Initial Steps: Primarily proceeds through reductive dechlorination. nih.govnih.gov

Key Enzymes: Involves different sets of enzymes, often reductases, that are active in the absence of oxygen.

Intermediates: Tends to produce less chlorinated intermediates such as tetrachlorocyclohexene, dichlorobenzene, and monochlorobenzene. nih.govresearchgate.netacs.org

End Products: Can lead to the accumulation of persistent intermediates like benzene and chlorobenzenes, although complete mineralization to methane (B114726) and carbon dioxide can occur under methanogenic conditions. nih.govnih.gov

Efficiency: Often a slower process compared to aerobic degradation. pops.intresearchgate.net

Abiotic Degradation Mechanisms of this compound

The abiotic degradation of this compound (γ-PCCH), an intermediate in the degradation of the insecticide lindane (γ-hexachlorocyclohexane), is a critical area of environmental research. Understanding these non-biological pathways is essential for predicting its fate and persistence in various environmental compartments. Abiotic degradation of γ-PCCH primarily occurs through hydrolytic dechlorination, mechanochemical transformation, and photolytic processes.

Hydrolytic dechlorination is a significant abiotic pathway for the transformation of γ-PCCH. This process involves the reaction of the compound with water, leading to the removal of chlorine atoms and their replacement with hydroxyl groups. The rate and products of hydrolysis are highly dependent on pH. Under alkaline conditions, the hydrolysis of chlorinated organic compounds like γ-PCCH is generally accelerated. nih.gov

Research has shown that the hydrolysis of γ-HCH, the precursor to γ-PCCH, proceeds via a dehydrohalogenation pathway to form γ-PCCH, which then undergoes further reactions. acs.orgnih.gov In homogeneous aqueous systems, γ-PCCH can be transformed into various trichlorobenzenes. acs.orgnih.gov The specific isomers of trichlorobenzene formed can depend on the reaction conditions. For instance, studies have identified 1,2,4-trichlorobenzene (B33124) as a major product of γ-PCCH transformation. nih.gov The presence of certain minerals, such as FeS, can significantly alter the transformation pathways and rates, suggesting that the composition of the environmental matrix plays a crucial role in the hydrolytic fate of γ-PCCH. acs.orgnih.gov

The initial step in the microbial degradation of γ-HCH often involves two dehydrochlorination reactions to produce γ-PCCH, which is then subject to hydrolytic dechlorinations. asm.orgnih.gov While this is a biological process, it highlights the susceptibility of the γ-PCCH molecule to hydrolysis.

Mechanochemical transformation represents a novel and effective method for the degradation of persistent organic pollutants, including γ-PCCH and its parent compound, γ-HCH. This process involves the use of mechanical energy, typically through ball milling, to induce chemical reactions. The intense energy input during milling can break chemical bonds and promote dechlorination reactions.

Studies have demonstrated that mechanochemical treatment of technical HCH (a mixture of isomers) in the presence of reagents like calcium oxide (CaO) can lead to its efficient destruction. researchgate.netdergipark.org.tr During this process, intermediate products such as pentachlorocyclohexene (PCCH), tetrachlorobenzenes, trichlorobenzenes, dichlorobenzenes, and monochlorobenzene have been detected. researchgate.netdergipark.org.tracs.org This indicates that mechanochemical treatment initiates a stepwise dechlorination of the cyclohexane (B81311) ring, ultimately leading to less chlorinated aromatic compounds. researchgate.netacs.org The final products of this process are typically amorphous carbon and water-soluble inorganic chlorides, highlighting its potential as a non-combustion technology for the remediation of HCH-contaminated materials. researchgate.net

The proposed pathway suggests that successive dehydrochlorination reactions are responsible for the transformation to trichlorobenzenes. acs.org The detection of methane and ethane (B1197151) in some experiments even suggests the cleavage of the C-C bonds within the cyclohexane ring. acs.org

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. While direct photolysis of γ-HCH is not expected as it does not absorb light at wavelengths greater than 290 nm (the range of solar radiation reaching the Earth's surface), indirect photolysis can occur. nih.gov Indirect photolysis involves photosensitizing agents that absorb light and then transfer the energy to the target compound, initiating its degradation.

In the context of γ-PCCH, it is understood to be a photolysis product of HCH isomers under certain conditions. For instance, pentachlorocyclohexene has been identified as a degradation product during the UV/TiO2 photocatalysis of γ-HCH in aqueous solutions and during the UV degradation of γ-HCH in snow and ice. researchgate.netcolab.ws This suggests that once formed, γ-PCCH itself could be susceptible to further photolytic degradation, likely leading to the formation of more stable aromatic compounds like chlorobenzenes. The presence of hydroxyl radicals, common oxidants in natural waters, can also contribute to the degradation of HCH and its intermediates. nih.gov

Identification of Secondary Metabolites and End Products

The degradation of this compound (γ-PCCH) results in the formation of various secondary metabolites and end products. These transformations can occur through both abiotic and biotic pathways, leading to a range of chlorinated compounds.

A significant pathway in the breakdown of γ-PCCH involves its hydroxylation to form chlorinated cyclohexenols and cyclohexenediols. This transformation is particularly noted in microbial degradation pathways.

Research has shown that the haloalkane dehalogenase LinB, originating from Sphingobium indicum B90A, can directly act on γ-PCCH. acs.orgnih.gov This enzymatic action hydroxylates γ-PCCH, leading to the formation of specific metabolites. The main products identified through nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry are 3,4,5,6-tetrachloro-2-cyclohexene-1-ols and 2,5,6-trichloro-2-cyclohexene-1,4-diols. acs.orgnih.gov

This finding led to a proposed modification of the γ-HCH degradation pathway, where γ-PCCH is converted to 2,5-cyclohexadiene-1,4-diol via these intermediate chlorinated cyclohexenol (B1201834) and cyclohexenediol (B14278918) compounds. acs.orgnih.gov In some bacterial strains, the degradation of γ-HCH proceeds through γ-PCCH, which is then converted to 2,5-cyclohexadiene-1,4-diol via 3,4,5,6-tetrachloro-2-cyclohexene-l-ol and 2,5,6-trichloro-2-cyclohexene-1,4-diol. academicjournals.org The initial dehydrochlorination of γ-HCH to γ-PCCH is followed by two rounds of hydrolytic dechlorinations, which can produce intermediates like 2,4,5-trichloro-2,5-cyclohexadiene-1-ol before yielding 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL). asm.orgnih.govresearchgate.net

Under various environmental conditions, a large number of chlorinated cyclohexanols and cyclohexenols can be formed through processes like hydroxylations, epoxidations, and dehydrochlorinations. rsc.org

The transformation of this compound (γ-PCCH) frequently leads to the formation of various chlorobenzenes and other aromatic compounds. nih.gov This is a common feature in both abiotic and biotic degradation pathways.

Under anaerobic conditions, γ-PCCH and its precursor, γ-HCH, can be converted to chlorobenzenes. nih.govrsc.orgviu.ca For instance, Clostridium rectum strain S-17 has been shown to convert γ-PCCH to 1,4-dichlorobenzene. nih.gov The degradation of γ-HCH can also lead to the formation of trichlorinated benzenes and benzene itself. nih.gov

Abiotic degradation pathways also yield chlorobenzenes. Hydrolysis of γ-HCH in homogeneous systems proposes a dehydrohalogenation to γ-PCCH, which is then followed by parallel reactions to form three different trichlorobenzenes. acs.orgnih.gov Mechanochemical degradation of technical HCH has also identified a range of chlorinated benzenes as intermediate products, including tetrachlorobenzene, trichlorobenzene, dichlorobenzene, and monochlorobenzene. researchgate.netdergipark.org.tracs.org

In rats, γ-PCCH is metabolized to 2,3,5- and 2,4,5-trichlorophenol (B144370), which are excreted. nih.gov The similarity of these phenolic metabolites to those of 1,2,4-trichlorobenzene suggests that the latter is an intermediate in the metabolism of γ-PCCH. nih.gov Studies on the metabolism of lindane (γ-HCH) in various organisms have identified a wide array of chlorinated aromatic compounds, including di-, tri-, tetra-, and pentachlorobenzenes. lindane.org

The following table summarizes the key degradation products of γ-PCCH:

| Precursor Compound | Degradation Pathway | Key Metabolites/End Products | References |

| This compound | Hydrolytic Dechlorination | Trichlorobenzenes (e.g., 1,2,4-trichlorobenzene) | acs.org, nih.gov, nih.gov |

| This compound | Mechanochemical Transformation | Tetrachlorobenzenes, Trichlorobenzenes, Dichlorobenzenes, Monochlorobenzene | acs.org, researchgate.net, dergipark.org.tr |

| This compound | Microbial Hydroxylation | 3,4,5,6-tetrachloro-2-cyclohexene-1-ols, 2,5,6-trichloro-2-cyclohexene-1,4-diols, 2,5-cyclohexadiene-1,4-diol | academicjournals.org, acs.org, nih.gov |

| This compound | Anaerobic Microbial Degradation | 1,4-dichlorobenzene | nih.gov |

| This compound | Mammalian Metabolism | 2,3,5-trichlorophenol, 2,4,5-trichlorophenol | nih.gov |

Ring Fission Products

The complete biodegradation of this compound (γ-PCCH) culminates in the cleavage of its aromatic ring structure, a process known as ring fission. This critical step follows a series of enzymatic transformations that convert γ-PCCH into suitable substrates for ring-opening dioxygenase enzymes. The process is a hallmark of aerobic degradation pathways observed in various soil bacteria, which can utilize the resulting compounds as sources of carbon and energy. researchgate.netnih.gov

Research into the microbial degradation of γ-HCH, from which γ-PCCH is derived, has elucidated the downstream pathway leading to ring cleavage. academicjournals.org In aerobic bacteria such as Sphingobium japonicum UT26, γ-PCCH is first converted through several intermediates. nih.gov The pathway generally proceeds with γ-PCCH being metabolized to 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN). nih.gov Subsequent hydrolytic dehalogenations yield 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL), which is then degraded to 2,5-dichlorohydroquinone (2,5-DCHQ). nih.gov

A modified pathway has also been identified in Sphingobium indicum B90A, where the haloalkane dehalogenase LinB hydroxylates γ-PCCH into 3,4,5,6-tetrachloro-2-cyclohexene-1-ol and subsequently into 2,5,6-trichloro-2-cyclohexene-1,4-diol. acs.orgnih.gov These reactions eventually lead to hydroquinone (B1673460) intermediates that are primed for ring cleavage.

The central event of ring fission occurs when these hydroquinone metabolites are acted upon by specific dioxygenase enzymes. For example, the enzyme LinE, a chlorohydroquinone dioxygenase, catalyzes the cleavage of the aromatic ring of chlorohydroquinone (CHQ), a metabolite derived from 2,5-DCHQ. nih.gov This cleavage reaction results in the formation of maleylacetate. researchgate.net The maleylacetate is then further metabolized by other enzymes (LinF, LinGH, and LinJ) into succinyl-CoA and acetyl-CoA. researchgate.netacademicjournals.org These final products are not waste but valuable intermediates that can enter the cell's central metabolic pathway, the tricarboxylic acid (TCA) cycle, for energy production and biosynthesis. researchgate.netacademicjournals.org This integration into the TCA cycle represents the final stage of mineralization.

The table below summarizes the key steps and compounds involved in the ring fission pathway originating from γ-PCCH.

Table 1: Key Compounds in the Ring Fission Pathway of this compound

| Stage | Compound | Enzyme/Process | Role in Pathway | Reference |

|---|---|---|---|---|

| Initial Intermediate | This compound (γ-PCCH) | LinA | Product of γ-HCH dehydrochlorination. | nih.govacademicjournals.org |

| Ring Fission Precursor | 2,5-Dichlorohydroquinone (2,5-DCHQ) | LinB, LinC | Formed from γ-PCCH via several intermediates. | researchgate.netnih.gov |

| Ring Cleavage Substrate | Chlorohydroquinone (CHQ) | LinD | Direct substrate for the ring-opening enzyme. | nih.gov |

| Ring Fission | Maleylacetate (MA) | LinE (Dioxygenase) | The initial acyclic product formed after ring cleavage. | researchgate.net |

| Integration into Central Metabolism | Succinyl-CoA | LinF, LinGH, LinJ | Final products that enter the Tricarboxylic Acid (TCA) Cycle. | researchgate.netacademicjournals.org |

| Acetyl-CoA |

Environmental Occurrence, Distribution, and Fate of Pentachlorocyclohexenes

Presence in Hexachlorocyclohexane (B11772) Contaminated Sites

Gamma-pentachlorocyclohexene is primarily found at sites contaminated with HCH isomers. nih.govacs.orgasm.org The production of one ton of lindane, the insecticidally active γ-isomer of HCH, generates approximately 8 to 12 tons of other HCH isomers as waste products, often referred to as "HCH muck". frontiersin.orgeuropa.eu This waste material, consisting mainly of α-HCH and β-HCH, has been historically stockpiled in large open-air dumps, leading to significant point-source contamination of soil and water. asm.org

γ-PCCH emerges as a primary degradation product of γ-HCH (lindane) in these contaminated environments. cabidigitallibrary.orginchem.orgnih.gov The transformation from γ-HCH to γ-PCCH can occur through both biotic and abiotic processes. who.intscispace.com For instance, microbial degradation of lindane in soil often involves the initial step of dehydrochlorination, which results in the formation of γ-PCCH. nih.govacademicjournals.org This has been observed in various bacterial strains, including Xanthomonas sp. and Sphingobium indicum. nih.govnih.gov Abiotic degradation, such as hydrolysis, can also contribute to the formation of PCCH isomers from HCH. scispace.com

Studies of HCH-contaminated sites, such as former production facilities and agricultural areas with a history of lindane application, have confirmed the presence of γ-PCCH in environmental samples. cabidigitallibrary.orgasm.org For example, analysis of soil from a closed lindane manufacturing site in Lucknow, India, revealed significant contamination with HCH isomers, indicating the potential for the formation and presence of degradation products like γ-PCCH. cabidigitallibrary.org Similarly, groundwater at HCH-contaminated sites has been found to contain pentachlorocyclohexene. asm.org

The isomeric composition of HCH at a contaminated site can influence the formation of different PCCH isomers. scispace.com While γ-PCCH is formed from γ-HCH, other PCCH isomers, such as β-PCCH, are formed from α-HCH. nih.gov The presence and relative abundance of these various isomers provide clues about the original source of contamination and the ongoing degradation processes. scispace.com

Transport and Distribution in Environmental Compartments

The movement and partitioning of γ-PCCH in the environment are governed by its physicochemical properties and the characteristics of the surrounding media.

Once formed in contaminated soil, the fate of γ-PCCH is influenced by processes such as sorption, volatilization, and further degradation. inchem.orgiaea.orghnu.edu.cn Sorption to soil organic matter and clay particles can limit its mobility, retaining it within the soil matrix. hnu.edu.cnirost.ir However, γ-PCCH has a vapor pressure approximately 14 times higher than that of its parent compound, lindane, suggesting a greater potential for volatilization from soil surfaces. inchem.orgwho.int This was demonstrated in studies showing the presence of PCCH vapors above lindane-treated soils. inchem.orgwho.int

The rate of lindane degradation to γ-PCCH in soil is influenced by factors such as moisture content. In one study, the breakdown of lindane to γ-PCCH was 2.6% in dry soil and 7.1% in moist soil over a 64-day period. cabidigitallibrary.org The persistence of γ-PCCH in soil is a concern, as it can act as a continuing source of contamination to other environmental compartments.

This compound can enter aquatic systems through leaching from contaminated soils and surface runoff. nih.govepa.gov The mobility of its parent compound, γ-HCH, in soil is considered low to moderate, but it has been shown to migrate to groundwater. nih.gov Given that γ-PCCH is a degradation product, its presence in groundwater is a direct consequence of the subsurface contamination by HCH. asm.org

Monitoring studies at hazardous waste sites have detected HCH isomers in groundwater, indicating the potential for the transport of these contaminants and their degradation products, including γ-PCCH, into aquatic environments. nih.gov For instance, groundwater samples from a former pesticide packaging facility showed significant levels of HCH isomers. nih.gov In surface waters, HCH isomers have been detected in rivers contaminated by wastewater and agricultural runoff. who.int The degradation of γ-HCH to γ-PCCH can occur within these aquatic systems, mediated by microorganisms such as fungi and algae. nih.gov

Plants can take up γ-HCH from contaminated soil and water, and subsequent transformation to γ-PCCH can occur within the plant tissues. nih.govufz.de Studies have shown that γ-HCH is absorbed by plant roots and can be translocated to other parts of the plant, although the extent of this translocation can be limited, especially in soils with high organic matter content. who.int

Research using labeled isotopes has provided direct evidence for the transformation of HCH isomers within plants. ufz.de For example, in wheat plants exposed to α-HCH, the formation of 1,3,4,5,6-pentachlorocyclohexene (B12826831) (PCCH) was identified as a major metabolite. ufz.de This dehydrochlorination reaction appears to be a detoxification mechanism within the plant. ufz.deacs.org The detoxification of γ-HCH in Phragmites australis (common reed) has been linked to specific enzymes in different parts of the plant. acs.org

The uptake and transformation of HCH isomers and their metabolites like γ-PCCH have implications for the food chain and for phytoremediation strategies. nih.govufz.de

Persistence and Environmental Cycling Dynamics

This compound is a persistent organic pollutant, and its environmental cycling is closely tied to that of its parent HCH isomers. who.intd-nb.info The persistence of these compounds is due to their chemical stability and resistance to degradation. frontiersin.orgfood.gov.uk

The transformation of γ-HCH to γ-PCCH is a key step in the environmental fate of lindane. frontiersin.orgnih.gov While this represents a partial degradation, γ-PCCH itself can persist in the environment. However, it is also subject to further degradation. nih.govacs.org For example, the haloalkane dehalogenase enzyme LinB, found in Sphingobium indicum, can convert γ-PCCH into further metabolites, including tetrachlorocyclohexenols and trichlorocyclohexenediols. nih.govacs.org This suggests that under the right microbial conditions, γ-PCCH can be further broken down, potentially leading to complete mineralization.

The environmental cycling of γ-PCCH involves its movement between soil, water, and air. Its relatively high volatility compared to lindane suggests that it can re-enter the atmosphere from contaminated soil and water surfaces, contributing to its long-range transport. inchem.orgwho.int Once in the atmosphere, it can be redeposited onto land and water, continuing the cycle.

Role of Pentachlorocyclohexenes in Phytoscreening and Phytoremediation Processes

The uptake and transformation of HCH isomers by plants, leading to the formation of pentachlorocyclohexenes, have significant implications for both phytoscreening and phytoremediation. ufz.deacs.org

Phytoscreening is a technique that uses plants to detect and map subsurface contamination. ufz.deacs.org The presence of contaminants or their metabolites in plant tissues, such as tree rings, can indicate the location and extent of pollution in the soil and groundwater. acs.org However, the transformation of HCH to PCCH within the plant can complicate the interpretation of phytoscreening data. If the analysis only targets the parent HCH compounds, the extent of contamination could be underestimated because a portion of it has been transformed into metabolites like γ-PCCH. ufz.de Therefore, understanding and accounting for these transformation processes are crucial for the accurate application of phytoscreening for HCH-contaminated sites.

Phytoremediation is the use of plants to clean up contaminated environments. ufz.de The ability of some plants to take up HCH and transform it into less harmful substances is a promising avenue for the remediation of HCH-contaminated soils. ufz.deacs.org The conversion of γ-HCH to γ-PCCH is an initial step in this detoxification process. ufz.de Further research into the plant enzymes and metabolic pathways involved in the degradation of both HCH and PCCH is essential for developing effective phytoremediation strategies. acs.org For example, identifying plants with high uptake and degradation capabilities for these compounds could lead to their use in targeted cleanup efforts at contaminated sites.

Advanced Analytical Methodologies in Pentachlorocyclohexene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical efforts in γ-PCCH research, enabling the separation of the compound from complex matrices and the quantification of its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of γ-PCCH and related organochlorine compounds. Its high resolution and sensitivity make it ideal for detecting these compounds in environmental and biological samples. In metabolic studies, GC-MS has been instrumental in identifying γ-PCCH as a primary metabolite of the insecticide lindane (gamma-hexachlorocyclohexane).

The process involves vaporizing the sample and passing it through a capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification. For trace-level analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity by focusing only on characteristic ions of the target analyte. nih.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane) | Provides good separation for a wide range of semi-volatile organic compounds. |

| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Oven Program | Initial temp 110°C, ramped to 320°C | A temperature gradient is used to elute compounds with different boiling points sequentially. pjoes.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Identifies and quantifies compounds based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) serves as a complementary technique to GC-MS, particularly for compounds that are thermally unstable or not easily volatilized. While less common for routine organochlorine pesticide analysis, HPLC is valuable for separating isomers and metabolites. pjoes.com

Reversed-phase HPLC is the most common mode used for this class of compounds. In this setup, a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. rsc.orgsigmaaldrich.com Separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with higher hydrophobicity, like γ-PCCH, will have a stronger affinity for the stationary phase and thus elute later. A UV detector is commonly used for detection, as chlorinated compounds absorb ultraviolet light. researchgate.net The choice of stationary phase and the precise composition of the mobile phase can be optimized to achieve separation of closely related isomers. rsc.org

Specialized Column Chromatography for Isomeric Resolution

The separation of stereoisomers (enantiomers) of γ-PCCH and its metabolites is critical, as different isomers can exhibit distinct biological activities and degradation pathways. This resolution requires specialized chiral stationary phases (CSPs).

In gas chromatography, columns containing derivatized cyclodextrins are widely used for chiral separations of organochlorine compounds. sigmaaldrich.com Cyclodextrins are macrocyclic molecules with a chiral cavity. Enantiomers can selectively interact with the chiral selectors on the stationary phase through various mechanisms like hydrogen bonding and inclusion complexation, leading to different retention times and enabling their separation.

Similarly, in HPLC, a variety of chiral stationary phases are available. These CSPs are often based on polysaccharides (like cellulose (B213188) or amylose), macrocyclic antibiotics, or other chiral selectors covalently bonded to a silica (B1680970) support. researchgate.net The selection of the appropriate chiral column and mobile phase is essential for achieving the baseline separation of enantiomers, allowing for their individual quantification and toxicological assessment.

Spectroscopic Techniques for Structural Elucidation of Metabolites (Excluding direct compound properties)

While chromatography separates the components of a mixture, spectroscopy is essential for determining the precise chemical structure of unknown metabolites, which is a key step in elucidating metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural elucidation of novel metabolites. Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships.

By analyzing the ¹H and ¹³C NMR spectra, researchers can identify the types of protons and carbons present in a metabolite. More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivities between protons and carbons, allowing for the assembly of molecular fragments. These techniques are invaluable for determining the exact position of metabolic modifications (e.g., hydroxylation, dechlorination) on the pentachlorocyclohexene ring, thereby mapping the biotransformation pathway.

| NMR Experiment | Information Provided | Role in Pathway Elucidation |

|---|---|---|

| ¹H NMR | Number, type, and connectivity of hydrogen atoms. | Provides initial information on the chemical environment of protons. |

| ¹³C NMR | Number and type of carbon atoms in the molecule. | Identifies the carbon skeleton of the metabolite. |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). | Helps to piece together fragments of the molecule by establishing H-H connectivity. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the carbon atom it is directly attached to. | Links the proton and carbon skeletons together. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Connects molecular fragments and establishes the overall structure. |

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate the stereochemistry of chiral molecules. Since γ-PCCH is chiral, its metabolites are also likely to be chiral. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

This technique is particularly useful for determining the absolute configuration (the actual 3D arrangement of atoms) of an isolated metabolite. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum of a metabolite with spectra predicted by quantum chemical calculations for different possible stereoisomers, the correct absolute configuration can be confidently assigned. This information is crucial, as the stereochemistry of a metabolite often dictates its biological activity and toxicity.

Isotopic Analysis Methods for Transformation Pathway Elucidation

Advanced analytical techniques are crucial for understanding the fate and transformation of persistent organic pollutants like gamma-Pentachlorocyclohexene (γ-PCCH) in the environment. Isotopic analysis methods, in particular, offer powerful insights into degradation pathways by tracking changes in the isotopic composition of the contaminant molecules.

Enantiomer Fraction (EF) Analysis

Many organic pollutants, including certain pesticides and their metabolites like γ-PCCH, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov While enantiomers have identical physical and chemical properties in an achiral environment, they can behave differently in biological systems, which are inherently chiral. nih.govmdpi.com Biodegradation processes, mediated by specific enzymes, are often enantioselective, meaning one enantiomer is degraded faster than the other. mdpi.comresearchgate.net

Enantiomer Fraction (EF) analysis is used to quantify the relative abundance of the two enantiomers of a chiral compound. The EF is typically calculated as the ratio of one enantiomer's concentration to the total concentration of both enantiomers. A racemic mixture, which contains equal amounts of both enantiomers, has an EF of 0.5. nih.gov A deviation from this racemic value is a strong indicator of enantioselective biological activity. researchgate.net

This technique is crucial for understanding the environmental fate of chiral pesticides. mdpi.com Observing a shift in the EF of a pesticide at a contaminated site provides compelling evidence of microbial degradation, as abiotic degradation processes are generally not enantioselective. mdpi.com The joint interpretation of enantiomer fractionation with CSIA can provide even more detailed insights into degradation pathways and reaction mechanisms for chiral contaminants like α-hexachlorocyclohexane. dtu.dk

| Parameter | Description | Significance in Transformation Studies |

| Enantiomer Fraction (EF) | The ratio of the concentration of one enantiomer to the total concentration of both enantiomers (EF = E1 / (E1 + E2)). nih.gov | An EF value deviating from 0.5 indicates an enantioselective process, typically biodegradation. mdpi.com |

| Racemic Mixture | A mixture containing equal amounts (50:50) of both enantiomers. nih.gov | The typical composition of synthetically produced chiral pesticides. An EF of 0.5 signifies a racemic mixture. |

| Enantioselectivity | The preferential transformation or degradation of one enantiomer over the other by a chiral agent, such as a microbial enzyme. mdpi.com | A key characteristic of many biodegradation pathways for chiral pollutants. |

Sample Preparation Methodologies for Environmental Matrices

The accurate analysis of trace levels of γ-PCCH in complex environmental matrices such as soil and water requires effective sample preparation. This critical step involves isolating and concentrating the target analyte from interfering substances to levels suitable for instrumental detection.

Extraction and Preconcentration Techniques

A variety of extraction and preconcentration techniques have been developed and optimized for organochlorine pesticides in environmental samples. The choice of method depends on the sample matrix, the physicochemical properties of the analyte, and the desired detection limits.

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent, such as dichloromethane (B109758) or hexane (B92381). cas-press.com The sample is shaken vigorously with the solvent, and the process is often repeated multiple times to ensure efficient extraction. The combined extracts are then evaporated to preconcentrate the analyte before analysis. cas-press.com

Ultrasonic-Assisted Extraction (UAE): For solid samples like soil, UAE uses high-frequency sound waves to enhance the extraction of analytes into a solvent. aimspress.com The process is typically faster and can be more efficient than traditional shaking or Soxhlet extraction. An optimized method for organochlorine pesticides in soil involved using a hexane and ethyl acetate (B1210297) mixture as the extractant. aimspress.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. researchgate.net Using solvents like a hexane-acetone mixture at high pressure allows for rapid extraction (e.g., within one cycle) from soil samples, significantly reducing extraction time and solvent consumption compared to older methods. researchgate.net

Subcritical Water Extraction: This technique uses water at temperatures between 100°C and 374°C under pressure as the extraction fluid. nih.gov Subcritical water has a lower dielectric constant than ambient water, making it a suitable solvent for less polar compounds like organochlorine pesticides and offering a greener alternative to organic solvents. nih.gov

| Technique | Principle | Typical Matrix | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between aqueous sample and an immiscible organic solvent. cas-press.com | Water | Simple, well-established. | Large solvent consumption, can be time-consuming, potential for emulsion formation. mdpi.com |

| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to accelerate solvent extraction from a solid matrix. aimspress.com | Soil, Sediment, Biota mdpi.com | Rapid, simple, efficient. aimspress.com | Solvent is still required, efficiency can be matrix-dependent. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. researchgate.net | Soil, Sediment | Fast, efficient, reduced solvent use compared to traditional methods. researchgate.net | High initial instrument cost. |

| Subcritical Water Extraction | Use of heated, pressurized water as the extraction solvent. nih.gov | Soil, Sand | Environmentally friendly (no organic solvents), can simultaneously extract and degrade some pollutants. nih.gov | Requires specialized high-pressure equipment. |

Green Analytical Chemistry Approaches in Sample Preparation

In recent years, the principles of Green Analytical Chemistry (GAC) have gained prominence, aiming to make analytical methods safer and more environmentally benign. nih.gov The primary goals are to reduce or eliminate hazardous substances, minimize waste generation, and lower energy consumption. nih.govlabmanager.com Sample preparation is a major focus of GAC, as it is often the most resource-intensive step in an analytical workflow. mdpi.com

Miniaturization and Solvent Reduction: A core principle of GAC is the reduction in the scale of analysis, which directly decreases sample size, reagent volume, and waste generation. labmanager.com Techniques like Pressurized Liquid Extraction already contribute by using less solvent than older methods like Soxhlet.

Solid-Phase Microextraction (SPME): SPME is an innovative, solvent-free sample preparation technique. umb.edu It utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed directly to a liquid sample or to the headspace above it, where analytes partition onto the fiber coating. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. This method integrates sampling, extraction, and concentration into a single step, eliminating the need for solvents and significantly reducing sample preparation time. umb.edu

Use of Greener Solvents: GAC encourages replacing hazardous solvents like chloroform (B151607) and benzene (B151609) with safer alternatives. labmanager.com This includes the use of water (as in subcritical water extraction), ethanol, or novel solvents like ionic liquids and supercritical fluids (e.g., supercritical CO₂). mdpi.com These alternatives reduce toxicity and environmental impact.

| Green Approach | Description | Example Technique(s) | Environmental Benefit |

| Solvent Elimination/Reduction | Methods designed to operate without organic solvents or with significantly reduced volumes. | Solid-Phase Microextraction (SPME), Pressurized Liquid Extraction (PLE). researchgate.netumb.edu | Drastically reduces hazardous chemical waste and disposal costs. umb.edu |

| Miniaturization | Reducing the physical scale of the entire analytical process. | Lab-on-a-chip technology, use of microliter sample volumes. labmanager.com | Lowers consumption of samples and reagents, minimizes waste. labmanager.com |

| Use of Safer Solvents | Replacing toxic and volatile organic compounds with more benign alternatives. | Subcritical water extraction, Supercritical Fluid Extraction (SFE) using CO₂. nih.govmdpi.com | Improves laboratory safety and reduces environmental pollution. labmanager.com |

Concluding Research Perspectives

Gaps in Current Understanding of gamma-Pentachlorocyclohexene Pathways

Despite decades of research, a complete picture of the formation and degradation pathways of γ-PCCH is yet to be fully elucidated. The transformation of lindane to γ-PCCH is a critical first step in its aerobic degradation, but the subsequent reactions and enzymatic processes are not entirely mapped out. researchgate.net Key knowledge gaps persist in several areas:

Enzymatic and Genetic Mechanisms: The enzymes and genes involved in the microbial degradation of γ-PCCH are in the "early infancy" of their characterization. researchgate.net For instance, while the LinA enzyme is known to catalyze the dehydrochlorination of lindane to γ-PCCH, the detailed biochemistry of this dehydrochlorinase is not well understood. nih.gov Similarly, while the haloalkane dehalogenase LinB has been shown to act on γ-PCCH, its full range of substrates and the precise sequence of hydroxylations and dechlorinations require further investigation. epfl.ch

Anaerobic Pathway Ambiguity: While aerobic degradation pathways are better known, the fate of γ-PCCH under anaerobic conditions, particularly in complex microbial consortia, is less clear. researchgate.net The potential for synergism, antagonism, and mutualism between different microbial species can lead to unique and more effective degradation routes that are not observed in single-strain laboratory studies. researchgate.netlindane.org

Metabolite Identification: The full spectrum of intermediate and terminal metabolites resulting from γ-PCCH transformation remains incomplete. While compounds like 2,3,5- and 2,4,5-trichlorophenol (B144370) have been identified as downstream products in rats scispace.com, the potential for other, potentially toxic, byproducts in various environmental matrices (soil, water, sediment) is an area needing more intensive research.

Table 1: Summary of Knowledge Gaps in γ-PCCH Transformation Pathways

| Area of Uncertainty | Specific Gaps | Key References |

|---|---|---|

| Enzymology | Detailed biochemistry of LinA dehydrochlorinase; Full substrate range and kinetics of LinB on γ-PCCH. | researchgate.netnih.govepfl.ch |

| Anaerobic Degradation | Complete pathways in mixed microbial consortia; Influence of synergistic/antagonistic microbial interactions. | researchgate.netlindane.org |

| Metabolite Profiling | Comprehensive identification of all intermediate and terminal products in diverse environmental media. | scispace.com |

| Degradation Dynamics | Quantification of the contribution of abiotic processes (hydrolysis, photolysis) relative to microbial degradation. | cdc.gov |

Emerging Methodologies for Future Research

Advances in analytical chemistry and biotechnology are providing powerful new tools to address the knowledge gaps in γ-PCCH research. These emerging methodologies promise higher sensitivity, greater detail, and increased efficiency in studying the transformation of this and other environmental contaminants.

Advanced Chromatographic and Spectrometric Techniques: The analysis of complex environmental samples containing γ-PCCH and its metabolites can be significantly enhanced by modern analytical platforms. Techniques such as two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) can separate and identify isomeric and isobaric compounds that are difficult to resolve with conventional methods. ub.edu Furthermore, the use of alternative ionization techniques in mass spectrometry, like atmospheric pressure chemical ionization (APCI), can improve the detection of a wider range of halogenated contaminants. ub.edu

High-Throughput Analysis: To accelerate the study of degradation kinetics and pathway elucidation, high-throughput technologies are being adopted. Ultra-Performance Liquid Chromatography (UPLC) and High-Temperature Liquid Chromatography (HTLC) can drastically reduce analysis times without sacrificing separation efficiency, enabling more extensive experimental designs. nih.gov

'Omics' Technologies: The application of genomics, transcriptomics, and proteomics can provide unprecedented insight into the microbial degradation of γ-PCCH. By sequencing the genomes of degrading bacteria, researchers can identify novel lin genes and other relevant catabolic genes. Transcriptomics can reveal which genes are expressed during exposure to the contaminant, while proteomics can identify the specific enzymes (proteins) actively carrying out the degradation.

Advanced Oxidation Processes (AOPs): AOPs, which utilize highly reactive radicals for the decomposition of pollutants, are being explored for remediation and research. scispace.comresearchgate.net Studying the degradation of γ-PCCH using methods like UV/H2O2, Fenton oxidation, or sonolysis can help identify transformation products and reaction kinetics under controlled abiotic conditions, providing valuable data for fate modeling. scispace.commdpi.com

Table 2: Comparison of Emerging Methodologies for γ-PCCH Research

| Methodology | Principle | Application to γ-PCCH Research | Key References |

|---|---|---|---|

| GCxGC-HRMS | Comprehensive two-dimensional gas chromatography separation with high-resolution mass analysis. | Separation and identification of complex mixtures of γ-PCCH isomers and metabolites in environmental samples. | ub.edu |